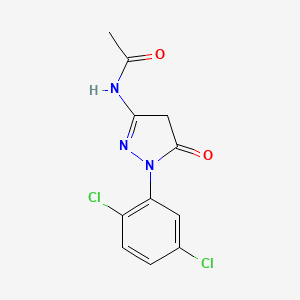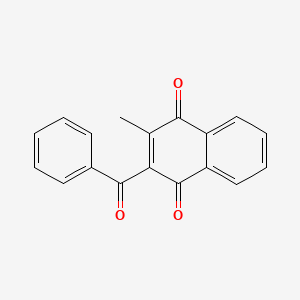
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is a complex organic compound that features a purine base attached to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid typically involves multiple steps. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired enantiomer using specific microorganisms or enzymes. The final step involves reacting the intermediate with N-(2-amino-4,6-dichloropyrimidin-5-yl)-formamide and cyclizing the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acids and their analogs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: This compound shares the purine base but lacks the cyclopentene ring.
Abacavir: A nucleoside analog used as an antiviral drug, structurally related but with different functional groups.
Uniqueness
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is unique due to its combination of a purine base with a cyclopentene ring, which imparts specific chemical and biological properties not found in simpler analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H10ClN5O2 |
|---|---|
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16) |
Clé InChI |
DDZCJFRPQWAWFC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


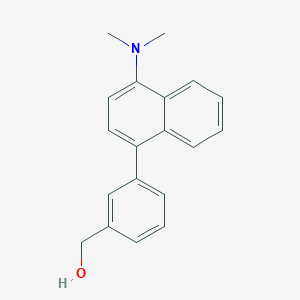



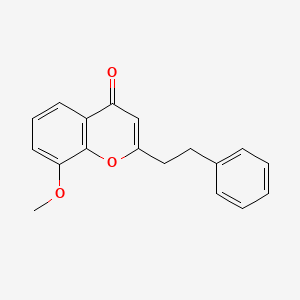

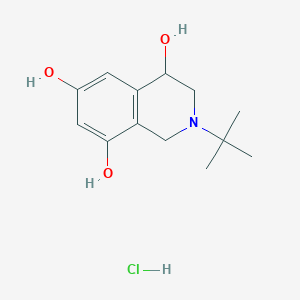
![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)

